Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate
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Overview
Description
Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C7H7BF3KO2 and a molecular weight of 230.03 g/mol . This compound is known for its application in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a potent boronic acid surrogate .
Mechanism of Action
Target of Action
Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is a type of organoboron reagent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This compound is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates act as potent boronic acid surrogates . In these reactions, the compound interacts with its targets to facilitate the formation of carbon-carbon bonds, a key step in many organic synthesis processes .
Biochemical Pathways
Given its use in suzuki cross-coupling reactions, it can be inferred that it plays a role in the biochemical pathways involving the formation of carbon-carbon bonds .
Pharmacokinetics
Organoboron compounds like this one are generally known for their stability and resistance to oxidative conditions , which could potentially influence their bioavailability.
Result of Action
The primary result of the action of this compound is the facilitation of Suzuki Cross-Coupling reactions . These reactions are crucial in organic synthesis, leading to the formation of carbon-carbon bonds. The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound away from oxidizing agents and in a cool, dry, and well-ventilated condition . This suggests that factors such as temperature, humidity, and exposure to certain chemicals can affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate can be synthesized through the reaction of 4-hydroxy-3-methoxyphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in an aqueous or organic solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenolic derivatives
Substitution: Biaryl compounds
Scientific Research Applications
Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Potassium 3-methoxyphenyltrifluoroborate: Similar in structure but with the methoxy group at the 3-position.
Potassium 4-methoxyphenyltrifluoroborate: Similar but lacks the hydroxyl group.
Uniqueness
Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This dual functionality makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-(4-hydroxy-3-methoxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2.K/c1-13-7-4-5(8(9,10)11)2-3-6(7)12;/h2-4,12H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPPRVDKEXFPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)O)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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